Cyclopropa[3,4]cyclopenta[1,2-b]pyridine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
Cyclopropacyclopenta[1,2-b]pyridine is named according to IUPAC rules for fused heterocyclic compounds. The parent structure is pyridine, with a cyclopropane ring fused at positions 3 and 4 and a cyclopentane ring fused at positions 1 and 2 (denoted as [1,2-b]). The numbering prioritizes the lowest possible set of locants for the bridgehead atoms.
| Nomenclature Component | Description |
|---|---|
| Parent Heterocycle | Pyridine (six-membered aromatic ring with one nitrogen atom) |
| Cyclopropane Fusion | Fused at positions 3 and 4 of the pyridine ring |
| Cyclopentane Fusion | Fused at positions 1 and 2 of the pyridine ring via the [1,2-b] notation |
Isomeric possibilities include positional variants such as Cyclopropacyclopenta[1,2-B]pyridine (CAS 564478-11-1), where the cyclopropane ring is fused at different positions. These isomers exhibit distinct electronic and steric profiles due to altered bond angles and conjugation pathways.
Molecular Geometry and Bond Strain Analysis
The compound’s geometry is defined by three fused rings: a pyridine core, a cyclopropane, and a cyclopentane. Key structural features include:
- Cyclopropane Ring Strain : The cyclopropane ring exhibits bond angles of ~60°, significantly deviating from the 109.5° tetrahedral angle in alkanes. This angle strain contributes to high ring strain energy, estimated at ~27 kcal/mol per ring.
- Pyridine Aromaticity : The pyridine ring retains aromaticity, with delocalized π-electrons stabilizing the system. The nitrogen atom’s lone pair participates in conjugation, reducing electron density at the bridgehead positions.
- Cyclopentane Flexibility : The cyclopentane ring adopts a puckered conformation to minimize steric strain, allowing partial conjugation with the pyridine ring.
| Bond Type | Typical Bond Length (Å) | Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane C–C | 1.51–1.53 | ~27 |
| Pyridine C–N | 1.34–1.37 | N/A |
| Cyclopentane C–C | 1.54–1.55 | ~5 |
X-ray Crystallographic Characterization
No experimental X-ray crystallographic data are currently available for Cyclopropacyclopenta[1,2-b]pyridine. However, computational models suggest the following:
- Bridgehead Bond Angles : Cyclopropane bridgehead angles (~60°) impose significant strain, while pyridine ring angles (~120°) align with aromatic systems.
- Molecular Planarity : Partial planarity is expected due to conjugation between the pyridine and cyclopentane rings, though cyclopropane distortion limits full aromaticity.
Comparative Analysis with Related Fused Polycyclic Heteroaromatics
Properties
CAS No. |
17491-90-6 |
|---|---|
Molecular Formula |
C9H5N |
Molecular Weight |
127.146 |
IUPAC Name |
cyclopropa[2,3]cyclopenta[4,5-b]pyridine |
InChI |
InChI=1S/C9H5N/c1-2-7-8-4-6(8)5-9(7)10-3-1/h1-5H |
InChI Key |
SDTTWGZRLPJYFZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C=C3C=C2N=C1 |
Synonyms |
Cyclopropa[3,4]cyclopenta[1,2-b]pyridine (8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Fusion Variations
The fusion position of the pyridine ring ([b] vs. [c]) and substituents significantly alter molecular behavior. Key analogs include:
Key Observations :
- Strain and Reactivity: The cyclopropane ring in [3,4]cyclopenta derivatives increases ring strain, making these compounds more reactive toward electrophilic substitution compared to non-cyclopropane analogs like 2H-cyclopenta[c]pyridine .
Physicochemical Properties
Limited experimental data exists for the target compound, but inferences can be drawn from analogs:
- Solubility : Cyclopropane-containing derivatives (e.g., Cyclopropa[3,4]cyclopenta[1,2-c]pyridine) exhibit lower aqueous solubility due to hydrophobicity, whereas azulene-fused analogs show improved solubility in polar solvents .
- Stability: The synthesis of cyclopropane-fused compounds (e.g., in ) requires cryogenic conditions (-50°C), suggesting thermal instability compared to non-strained systems .
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing diiodomethane (CHI) and a zinc-copper couple, is a classical method for cyclopropane ring formation. Applied to a pre-functionalized cyclopenta[1,2-b]pyridine precursor, this method could install the cyclopropane moiety at the position. For example, a diene intermediate in the cyclopenta ring may undergo stereoselective cyclopropanation under these conditions. Challenges include regioselectivity control and side reactions arising from the pyridine nitrogen’s electron-withdrawing effects.
Transition Metal-Catalyzed Cyclopropanation
Rhodium or palladium catalysts enable directed cyclopropanation via carbene transfer. A pyridine-substituted cyclopentadienyl precursor could react with ethyl diazoacetate in the presence of Rh(OAc) to yield the cyclopropane-fused product. This method offers improved stereocontrol compared to traditional approaches. For instance, analogous 5-HT receptor ligands employ metal-catalyzed modifications to achieve similar structural complexity.
Ring-Closing Metathesis (RCM) for Fused-Ring Construction
Olefin metathesis provides a versatile route for assembling bicyclic frameworks. A retrosynthetic disconnection of cyclopropacyclopenta[1,2-b]pyridine suggests utilizing a Grubbs catalyst to close the cyclopenta ring from a diene precursor bearing a pyridine moiety and a cyclopropane unit. Key considerations include:
-
Precursor Design : A pyridine derivative functionalized with allyl groups at positions 3 and 4 could undergo RCM to form the cyclopenta ring. The cyclopropane moiety might be pre-installed via methods described in Section 1.
-
Catalyst Selection : Second-generation Grubbs catalysts (e.g., Grela catalysts) tolerate electron-deficient aromatic systems, making them suitable for pyridine-containing substrates.
Multi-Component Cyclocondensation Reactions
Cyclocondensation of amino-pyrrole derivatives with active methylene compounds, as demonstrated in pyrrolo[2,3-b]pyridine syntheses, offers a template for analogous strategies. Adapting this to cyclopropacyclopenta[1,2-b]pyridine requires:
Substrate Modification
Starting with 2-amino-1-cyclopropyl-1H-pyrrole-3-carbonitrile (hypothetical precursor), condensation with acetylacetone or malononitrile under acidic conditions (acetic acid/HCl) could yield the target bicyclic system. The reaction mechanism likely involves:
-
Nucleophilic attack by the active methylene carbon on the pyrrole amino group.
-
Cyclodehydration to form the pyridine ring.
-
Rearrangement to stabilize the cyclopropane moiety.
Optimization Parameters
-
Acid Catalysis : Hydrochloric acid (1–5 mol%) in acetic acid at reflux (110–120°C) promotes efficient cyclization.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions with electrophilic intermediates.
Photochemical excitation or thermal treatment of strained precursors can induce cyclopropane ring formation. For example:
[2+2] Photocycloaddition Followed by Ring Contraction
A pyridine-fused bicyclo[4.2.0]octadiene derivative could undergo UV-induced [2+2] cycloaddition, followed by ring contraction to yield the cyclopropane ring. This method demands precise control over irradiation wavelengths and reaction times to avoid over-functionalization.
Q & A
Q. What are the established synthetic routes for Cyclopropa[3,4]cyclopenta[1,2-b]pyridine, and what key challenges arise during its preparation?
Methodological Answer: Synthesis typically involves multi-step cyclization and fusion reactions. A common approach includes:
- Cyclopropanation : Introducing the cyclopropane ring via [2+1] cycloaddition or transition-metal-catalyzed methods.
- Ring Fusion : Utilizing microwave-assisted synthesis (e.g., as seen in cobaltoceniumylamido-pyridinium complexes ) to achieve regioselective fusion of cyclopentane and pyridine moieties.
- Purification Challenges : Separation of stereoisomers or regioisomers due to the compound’s rigid fused-ring system. High-performance liquid chromatography (HPLC) with chiral columns is often required.
Q. How is the structure of this compound validated experimentally?
Methodological Answer: Structural confirmation relies on:
- X-ray Crystallography : Resolving bond lengths, angles, and ring fusion points (e.g., crystal structures of related cyclopenta-pyridine derivatives ).
- NMR Spectroscopy : 2D techniques (COSY, HSQC) map proton-carbon correlations, while NOE experiments clarify stereochemistry (e.g., NOE correlations in pyridine alkaloids ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns validate the fused-ring backbone .
Q. What IUPAC rules govern the nomenclature of fused polycyclic compounds like this compound?
Methodological Answer: The name follows IUPAC’s fusion nomenclature (P-25.3):
Senior Component Selection : Pyridine is prioritized over cyclopropane/cyclopentane due to heteroatom presence .
Fusion Descriptors : Bracketed numbers (e.g., [3,4], [1,2-b]) denote attachment points between rings.
Component Ordering : Cyclopropa[3,4] indicates fusion of cyclopropane at positions 3 and 4 of the subsequent cyclopenta ring .
Example : The correct PIN (Preferred IUPAC Name) for related structures avoids non-senior components (e.g., indene is retained over benzofuro in fused systems ).
Q. How do electronic effects in this compound influence its reactivity in catalytic systems?
Methodological Answer: The compound’s electron-deficient pyridine ring and strained cyclopropane moiety create unique reactivity:
- Electrophilic Aromatic Substitution (EAS) : Pyridine’s nitrogen directs substitutions to specific positions, while cyclopropane strain enhances ring-opening reactions.
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict sites for nucleophilic/electrophilic attacks .
- Catalytic Applications : Derivatives act as ligands in transition-metal catalysis, where steric strain modulates metal-center electronics .
Q. What mechanistic insights explain the formation of impurities in fused pyridine derivatives?
Methodological Answer: Impurities arise from:
- Regioselective Failures : Competing pathways during cyclization (e.g., 8-bromo or 8-chloro derivatives in benzo-cyclopenta-pyridines ).
- Byproduct Isolation : Use preparative TLC or HPLC to separate impurities, followed by spectral characterization (IR, NMR, MS) .
- Reaction Optimization : Adjusting temperature, pressure (e.g., high-pressure synthesis in cyclohepta-pyridines ), or catalysts to suppress side reactions.
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Simulates binding affinity to targets (e.g., topoisomerases) by analyzing hydrogen bonding, π-π stacking, and steric complementarity .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) correlates substituent effects (e.g., trifluoromethyl groups) with cytotoxicity or enzyme inhibition .
- MD Simulations : Evaluates stability of ligand-target complexes over time, identifying critical binding residues .
Q. Table 1: Comparison of Synthetic Methods for Cyclopropa-Fused Pyridines
Q. Table 2: Spectral Data for Structural Validation
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
